3-(1-Piperidinyl)-D-Ala-OMe.HCl
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Overview
Description
3-(1-Piperidinyl)-D-Ala-OMeHCl is a compound that features a piperidine ring attached to an alanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-D-Ala-OMe.HCl typically involves the use of piperidine and alanine derivatives. One common method includes the reaction of piperidine with an alanine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperidinyl)-D-Ala-OMe.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-(1-Piperidinyl)-D-Ala-OMe.HCl has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(1-Piperidinyl)-D-Ala-OMe.HCl involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a similar structure.
Piperidine derivatives: Compounds with modifications to the piperidine ring, such as 2-amino-4-(1-piperidine) pyridine derivatives.
Uniqueness
3-(1-Piperidinyl)-D-Ala-OMe.HCl is unique due to its specific combination of a piperidine ring and an alanine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H17ClN2O2 |
---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-8(11)7(9)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
DHAMEGBBXZIAFX-OGFXRTJISA-N |
Isomeric SMILES |
COC(=O)[C@H](N)N1CCCCC1.Cl |
Canonical SMILES |
COC(=O)C(N)N1CCCCC1.Cl |
Origin of Product |
United States |
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